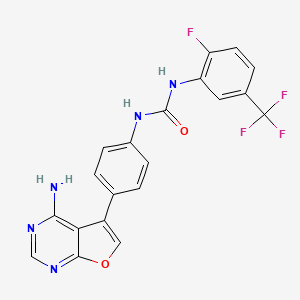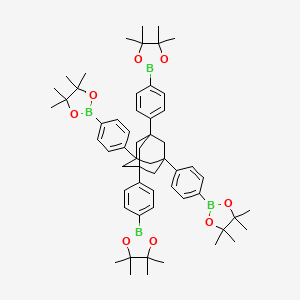
cIAP1 Ligand-Linker Conjugates 6 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cIAP1 Ligand-Linker Conjugates 6 hydrochloride: is a compound that combines an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase and a proteolysis-targeting chimera linker. This compound is utilized for the purpose of designing specific and non-genetic inhibitors of apoptosis protein degradation . It is an innovative pharmaceutical compound designed to specifically target and inhibit cellular inhibitors of apoptosis protein 1, with the ultimate goal of combating malignant neoplasms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cIAP1 Ligand-Linker Conjugates 6 hydrochloride involves the combination of an inhibitor of apoptosis protein ligand and a proteolysis-targeting chimera linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The inhibitor of apoptosis protein ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: The proteolysis-targeting chimera linker is attached to the inhibitor of apoptosis protein ligand through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the synthesis steps.
Purification: Industrial-scale purification techniques, such as high-performance liquid chromatography, are employed to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
化学反応の分析
Types of Reactions: cIAP1 Ligand-Linker Conjugates 6 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
cIAP1 Ligand-Linker Conjugates 6 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and designing novel inhibitors of apoptosis protein degradation.
Biology: Employed in cellular studies to investigate the role of inhibitors of apoptosis proteins in cell death and survival mechanisms.
Medicine: Explored for its potential therapeutic applications in oncology, particularly in targeting and inhibiting cellular inhibitors of apoptosis protein 1 to combat malignant neoplasms.
作用機序
The mechanism of action of cIAP1 Ligand-Linker Conjugates 6 hydrochloride involves:
Targeting cIAP1: The compound specifically targets and binds to cellular inhibitors of apoptosis protein 1.
Inducing Degradation: By binding to cIAP1, the compound induces its degradation through the ubiquitin-proteasome pathway.
Potentiating Cytotoxic Effects: The degradation of cIAP1 potentiates the cytotoxic effects of chemotherapeutic agents, leading to enhanced programmed cell death in cancer cells
類似化合物との比較
- Pomalidomide-C4-NH2 hydrochloride
- Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
- Pomalidomide-amino-PEG5-NH2
- Thalidomide-NH-C6-NH2
- Thalidomide-NH-amido-C6-NH2 hydrochloride
- Thalidomide-Piperazine-PEG1-NH2 diTFA
- Thalidomide-amido-PEG2-NH2
- Thalidomide-NH-C4-NH2 TFA
- Thalidomide-NH-amido-C8-NH2
- Pomalidomide-PEG2-azide .
Uniqueness: cIAP1 Ligand-Linker Conjugates 6 hydrochloride is unique in its specific targeting of cellular inhibitors of apoptosis protein 1 and its ability to induce degradation through the ubiquitin-proteasome pathway. This targeted approach enhances the cytotoxic effects of chemotherapeutic agents, making it a promising candidate for therapeutic applications in oncology .
特性
分子式 |
C37H48ClN3O8 |
|---|---|
分子量 |
698.2 g/mol |
IUPAC名 |
2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C37H47N3O8.ClH/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44);1H/t32-,33-,34+;/m1./s1 |
InChIキー |
TUXKBZDECHBKLD-VGUVMAQISA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
正規SMILES |
CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)

![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)



